Cas no 7542-37-2 ((2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-{(2R,3S,4R,5S)-5-{(1R,2R,3S,5R,6S)-3,5-diamino-2-{(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yloxy}-6-hydroxycyclohexyloxy}-4-hydroxy-2-(hydroxymethyl)oxolan-3-yloxy}oxane-3,4-diol)

(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-{(2R,3S,4R,5S)-5-{(1R,2R,3S,5R,6S)-3,5-diamino-2-{(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yloxy}-6-hydroxycyclohexyloxy}-4-hydroxy-2-(hydroxymethyl)oxolan-3-yloxy}oxane-3,4-diol structure
7542-37-2 structure
Produktname:(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-{(2R,3S,4R,5S)-5-{(1R,2R,3S,5R,6S)-3,5-diamino-2-{(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yloxy}-6-hydroxycyclohexyloxy}-4-hydroxy-2-(hydroxymethyl)oxolan-3-yloxy}oxane-3,4-diol
CAS-Nr.:7542-37-2
MF:C23H45N5O14
MW:615.628507375717
CID:95334
PubChem ID:165580

(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-{(2R,3S,4R,5S)-5-{(1R,2R,3S,5R,6S)-3,5-diamino-2-{(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yloxy}-6-hydroxycyclohexyloxy}-4-hydroxy-2-(hydroxymethyl)oxolan-3-yloxy}oxane-3,4-diol Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Paromomycin
    • 2-Propanol,1-[(1-methylethyl)amino]-3-[4-(2-propenyloxy)phenoxy]
    • par0momycin
    • paramomycin
    • para-Oxprenolol
    • Aminosidin
    • Aminosidine
    • Aminosidine I
    • Amminosidin
    • Antibiotic 2230D
    • Antibiotic 503-3
    • Antibiotic SF 767B
    • Catenulin
    • Crestomycin
    • Gabbromicina
    • Gabbromycin
    • Gabromycin
    • Humycin
    • Monomycin A
    • Neomycin E
    • (2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-{(2R,3S,4R,5S)-5-{(1R,2R,3S,5R,6S)-3,5-diamino-2-{(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yloxy}-6-hydroxycyclohexyloxy}-4-hydroxy-2-(hydroxymethyl)oxolan-3-yloxy}oxane-3,4-diol
    • DIAMINO-2,6-DIDEOXY-.BETA.-L-IDOPYRANOSYL-(1->3)-O-.BETA.-D-RIBOFURANOSYL-(1->5)-O-(2-AMINO-2-DEOXY-.ALPHA.-D-GLUCOPYRANOSYL-(1->4))-2-DEOXYSTREPTAMINE
    • NEOMYCIN SULFATE IMPURITY E [EP IMPURITY]
    • (2R,3S,4R,5R,6S)-5-amino-6-{[(1R,2R,3S,4R,6S)-4,6-diamino-2-{[(2S,3R,4S,5R)-4-{[(2R,3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy}-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy}-3-hydroxycyclohexyl]oxy}-2-(hydroxymethyl)oxane-3,4-diol
    • 7542-37-2
    • R-400
    • D-STREPTAMINE, O-2-AMINO-2-DEOXY-.ALPHA.-D-GLUCOPYRANOSYL-(1->4)-O-(O-2,6-DIAMINO-2,6-DIDEOXY-.BETA.-L-IDOPYRANOSYL-(1->3)-.BETA.-D-RIBOFURANOSYL-(1->5))-2-DEOXY-
    • EINECS 231-423-0
    • paramomycin sulphate
    • SCHEMBL4072
    • Paromomicina [INN-Spanish]
    • UOZODPSAJZTQNH-LSWIJEOBSA-N
    • AB00639998_04
    • Paromomycine
    • Paromomycin sulfate Rx346208
    • Streptamine, O-2,6-diamino-2,6-dideoxy-beta-L-idopyranosyl-(1-3)-O-beta-D-ribofuranosyl-(1-5)-O-(2-amino-2-deoxy-alpha-D-glucopyranosyl-(1-4))-2-deoxy-
    • (1R,2R,3S,4R,6S)-4,6-diamino-2-{[3-O-(2,6-diamino-2,6-dideoxy-beta-L-idopyranosyl)-beta-D-ribofuranosyl]oxy}-3-hydroxycyclohexyl 2-amino-2-deoxy-alpha-D-glucopyranoside
    • Paromomycin (TN)
    • (2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol
    • Q415625
    • D-Streptamine, O-2,6-diamino-2,6-dideoxy-.beta.-L-idopyranosyl-(1->3)-O-.beta.-D-ribofuranosyl-(1->5)-O-(2-amino-2-deoxy-.alpha.-D-glucopyranosyl-(1-.4))-2-deoxy-
    • Paromomicina
    • Paromomycin I
    • Monomycin
    • 61JJC8N5ZK
    • PAROMOMYCIN [MI]
    • Paramomycin Sulfate
    • (2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-(((2R,3S,4R,5S)-5-(((1R,2R,3S,5R,6S)-3,5-diamino-2-(((2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-6-hydroxycyclohexyl)oxy)-4-hydroxy-2-(hydroxymethyl)tetrahydrofuran-3-yl)oxy)tetrahydro-2H-pyran-3,4-diol
    • Human .alpha.-1-antitrypsin & Paromomyin
    • O-2-AMINO-2-DEOXY-.ALPHA.-D-GLUCOPYRANOSYL-(1->4)-O-(O-2,6-DIAMINO-2,6-DIDEOXY-.BETA.-L-IDOPYRANOSYL-(1->3)-.BETA.-D-RIBOFURANOSYL-(1->5))-2-DEOXY-D-STREPTAMINE
    • Paromomycin [INN:BAN]
    • Zygomycin A1
    • O-2,6-DIAMINO-2,6-DIDEOXY-.BETA.-L-IDOPYRANOSYL-(1->3)-O-.BETA.-D-RIBOFURANOSYL-(1->5)-O-(2-AMINO-2-DEOXY-.ALPHA.-D-GLUCOPYRANOSYL-(1->4))-2-DEOXYSTREPTAMINE
    • Paromomycin Deuterated Acetic Acid Salt
    • PAROMOMYCIN [VANDF]
    • Aminosidine, sulfate
    • SF 767B; Catenulin; Crestomycin; Gabbromicina
    • D-Streptamine, O-2-amino-2-deoxy-alpha-D-glucopyranosyl-(1-4)-O-(O-2,6-diamino-2,6-dideoxy-beta-L-idopyranosyl-(1-3)-beta-D-ribofuranosyl-(1-5))-2-deoxy-
    • Hydroxymycin
    • NCGC00166210-02
    • Humatin
    • ANTIBIOTIC SF-767B
    • PAROMOMYCIN [WHO-DD]
    • Estomycin
    • BRN 0072285
    • GTPL12160
    • Paucimycin
    • UNII-61JJC8N5ZK
    • Paromomycin (INN)
    • D07467
    • hATT & Paromomycin
    • DTXSID8023424
    • Paromomycinum
    • Hydroxymycin sulfate
    • CHEMBL370143
    • O-2-Amino-2-deoxy-.alpha.-D-glucopyranosyl-(1->4)-O-[O-2,6-diamino-2,6-dideoxy-.beta.-L-idopyranosyl-(1->3)-.beta.D-ribofuranosyl(1->5)]-2-deoxy-D-streptamine
    • NS00003180
    • Paromomycin [INN]
    • AKOS030489917
    • Paucimycinum
    • EN300-122625
    • C00832
    • (2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-{[(2R,3S,4R,5S)-5-{[(1R,2R,3S,5R,6S)-3,5-diamino-2-{[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-6-hydroxycyclohexyl]oxy}-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy}oxane-3,4-diol
    • R 400
    • Paromomycine [INN-French]
    • Quintomycin C
    • 134235-09-9
    • CHEBI:7934
    • (2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-6-hydroxy-cyclohexoxy]-4-hydroxy-2-(hydroxymethyl)tetrahydrofuran-3-yl]oxy-tetrahydropyran-3,4-diol
    • Paromomycinum [INN-Latin]
    • DB01421
    • 4-18-00-07534 (Beilstein Handbook Reference)
    • PAROMOMYCIN I; AMMINOSIDIN; CATENULIN; CRESTOMYCIN; MONOMYCIN A; NEOMYCIN E
    • BRD-K36524108-065-04-0
    • BRD-K36524108-065-03-2
    • Inchi: InChI=1S/C23H45N5O14/c24-2-7-13(32)15(34)10(27)21(37-7)41-19-9(4-30)39-23(17(19)36)42-20-12(31)5(25)1-6(26)18(20)40-22-11(28)16(35)14(33)8(3-29)38-22/h5-23,29-36H,1-4,24-28H2/t5-,6+,7+,8-,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+/m1/s1
    • InChI-Schlüssel: UOZODPSAJZTQNH-LSWIJEOBSA-N
    • Lächelt: C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@@H](CO)O2)O)O)N)O[C@H]3[C@@H]([C@@H]([C@@H](CO)O3)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](CN)O4)O)O)N)O)O)N

Berechnete Eigenschaften

  • Genaue Masse: 615.29600
  • Monoisotopenmasse: 615.296
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 13
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 19
  • Schwere Atomanzahl: 42
  • Anzahl drehbarer Bindungen: 9
  • Komplexität: 870
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 19
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 347A^2
  • XLogP3: -8.7

Experimentelle Eigenschaften

  • Dichte: 1.64±0.1 g/cm3 (20 ºC 760 Torr),
  • Siedepunkt: 658.93°C (rough estimate)
  • Flammpunkt: 522.2ºC
  • Brechungsindex: 1.7500 (estimate)
  • Löslichkeit: Löslich (997 g/l) (25° C),
  • PSA: 347.32000
  • LogP: -5.36020
  • Spezifische Rotation: D25 +65 ±3°

(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-{(2R,3S,4R,5S)-5-{(1R,2R,3S,5R,6S)-3,5-diamino-2-{(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yloxy}-6-hydroxycyclohexyloxy}-4-hydroxy-2-(hydroxymethyl)oxolan-3-yloxy}oxane-3,4-diol Sicherheitsinformationen

  • Toxizität:LD50 in rats, mice (mg/kg): >1625, >2275 orally; >650, 423 s.c.; 156, 90 i.v. (Coffey)

(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-{(2R,3S,4R,5S)-5-{(1R,2R,3S,5R,6S)-3,5-diamino-2-{(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yloxy}-6-hydroxycyclohexyloxy}-4-hydroxy-2-(hydroxymethyl)oxolan-3-yloxy}oxane-3,4-diol Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Enamine
EN300-122625-0.1g
(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-{[(2R,3S,4R,5S)-5-{[(1R,2R,3S,5R,6S)-3,5-diamino-2-{[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-6-hydroxycyclohexyl]oxy}-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy}oxane-3,4-diol
7542-37-2
0.1g
$235.0 2023-06-08
Enamine
EBC-27393-45mg
(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-{[(2R,3S,4R,5S)-5-{[(1R,2R,3S,5R,6S)-3,5-diamino-2-{[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-6-hydroxycyclohexyl]oxy}-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy}oxane-3,4-diol
7542-37-2
45mg
$84.0 2023-10-02
Enamine
EBC-27393-5mg
(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-{[(2R,3S,4R,5S)-5-{[(1R,2R,3S,5R,6S)-3,5-diamino-2-{[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-6-hydroxycyclohexyl]oxy}-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy}oxane-3,4-diol
7542-37-2
5mg
$55.0 2023-10-02
Enamine
EBC-27393-75mg
(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-{[(2R,3S,4R,5S)-5-{[(1R,2R,3S,5R,6S)-3,5-diamino-2-{[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-6-hydroxycyclohexyl]oxy}-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy}oxane-3,4-diol
7542-37-2
75mg
$96.0 2023-10-02
Enamine
EBC-27393-35mg
(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-{[(2R,3S,4R,5S)-5-{[(1R,2R,3S,5R,6S)-3,5-diamino-2-{[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-6-hydroxycyclohexyl]oxy}-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy}oxane-3,4-diol
7542-37-2
35mg
$71.0 2023-10-02
Enamine
EBC-27393-50mg
(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-{[(2R,3S,4R,5S)-5-{[(1R,2R,3S,5R,6S)-3,5-diamino-2-{[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-6-hydroxycyclohexyl]oxy}-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy}oxane-3,4-diol
7542-37-2
50mg
$90.0 2023-10-02
Enamine
EBC-27393-10mg
(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-{[(2R,3S,4R,5S)-5-{[(1R,2R,3S,5R,6S)-3,5-diamino-2-{[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-6-hydroxycyclohexyl]oxy}-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy}oxane-3,4-diol
7542-37-2
10mg
$55.0 2023-10-02
Enamine
EBC-27393-25mg
(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-{[(2R,3S,4R,5S)-5-{[(1R,2R,3S,5R,6S)-3,5-diamino-2-{[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-6-hydroxycyclohexyl]oxy}-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy}oxane-3,4-diol
7542-37-2
25mg
$57.0 2023-10-02
Enamine
EN300-122625-0.5g
(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-{[(2R,3S,4R,5S)-5-{[(1R,2R,3S,5R,6S)-3,5-diamino-2-{[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-6-hydroxycyclohexyl]oxy}-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy}oxane-3,4-diol
7542-37-2
0.5g
$529.0 2023-06-08
Biosynth
OA11590-1 g
Aminosidine
7542-37-2
1g
$2,310.00 2023-01-03

(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-{(2R,3S,4R,5S)-5-{(1R,2R,3S,5R,6S)-3,5-diamino-2-{(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yloxy}-6-hydroxycyclohexyloxy}-4-hydroxy-2-(hydroxymethyl)oxolan-3-yloxy}oxane-3,4-diol Verwandte Literatur

7542-37-2 ((2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-{(2R,3S,4R,5S)-5-{(1R,2R,3S,5R,6S)-3,5-diamino-2-{(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yloxy}-6-hydroxycyclohexyloxy}-4-hydroxy-2-(hydroxymethyl)oxolan-3-yloxy}oxane-3,4-diol) Verwandte Produkte

Empfohlene Lieferanten
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Zouping Mingyuan Import and Export Trading Co., Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Wuhan brilliant Technology Co.,Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Wuhan brilliant Technology Co.,Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Heyuan Broad Spectrum Biotechnology Co., Ltd